N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene ring system linked via a sulfonamide group to a 1,4-dioxaspiro[4.5]decane scaffold.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c21-25(22,18-9-8-15-6-2-3-7-16(15)12-18)20-13-17-14-23-19(24-17)10-4-1-5-11-19/h2-3,6-9,12,17,20H,1,4-5,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVGTQJADWUMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetalization of Cyclohexanone with Glycerol Derivatives
The 1,4-dioxaspiro[4.5]decane core is synthesized via acid-catalyzed acetalization of cyclohexanone with protected diols. For example, cyclohexanone reacts with 2,2-dimethyl-1,3-dioxolane-4-methanol under HClO₄-SiO₂ catalysis to yield 1,4-dioxaspiro[4.5]decan-2-methanol (Fig. 1A). This method achieves 71–81% yields under solvent-free conditions, with silica-supported perchloric acid enabling efficient recyclability.
Table 1: Optimization of Acetalization Conditions
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| HClO₄-SiO₂ | None | 6 | 81 | |
| p-TsOH | Toluene | 48 | 95 | |
| H₂SO₄ | DCM | 24 | 68 |
Functionalization to Introduce the Methylamine Side Chain
The primary alcohol in 1,4-dioxaspiro[4.5]decan-2-methanol is converted to a leaving group (e.g., tosylate or chloride) for nucleophilic substitution. Tosylation with TsCl in dichloromethane (DCM) and triethylamine affords the tosylate derivative in 82% yield. Subsequent reaction with aqueous ammonia or benzylamine under microwave irradiation (160°C, 30 min) introduces the amine functionality. For example, coupling with 2-phenoxyethanamine in 2-methoxyethanol yields N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)amine precursors.
Sulfonamide Formation with Naphthalene-2-Sulfonyl Chloride
Coupling Reaction Conditions
The amine intermediate reacts with naphthalene-2-sulfonyl chloride in anhydrous DCM or tetrahydrofuran (THF), using triethylamine or pyridine as a base to neutralize HCl. Optimal conditions (25°C, 12 h) provide the sulfonamide in 65–78% yield after column chromatography. Microwave-assisted synthesis reduces reaction time to 15–30 min with comparable yields.
Table 2: Comparative Analysis of Sulfonylation Methods
| Base | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 12 h | 78 |
| Pyridine | THF | 25 | 24 h | 65 |
| K₂CO₃ | DMF | 80 | 6 h | 72 |
Mechanistic Insights
The reaction proceeds via a two-step mechanism: (1) deprotonation of the amine to form a nucleophilic species, and (2) attack on the electrophilic sulfur atom in naphthalene-2-sulfonyl chloride. Density functional theory (DFT) studies suggest that electron-withdrawing groups on the sulfonyl chloride enhance reactivity by lowering the LUMO energy.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) gradients. High-performance liquid chromatography (HPLC) with a C18 column confirms >95% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthalene-H), 7.90–7.82 (m, 3H, Ar-H), 3.95–3.88 (m, 2H, dioxolane-OCH₂), 2.85 (t, J = 6.8 Hz, 2H, NCH₂).
- MS (ESI+) : m/z 403.2 [M+H]⁺, consistent with the molecular formula C₂₀H₂₂N₂O₄S.
Challenges and Optimization Strategies
Side Reactions and Mitigation
- Oxidation of the Spirocyclic Core : Prolonged exposure to acidic conditions during acetalization may lead to ring-opening. Using mild catalysts (e.g., HClO₄-SiO₂) and shorter reaction times minimizes degradation.
- Sulfonyl Chloride Hydrolysis : Anhydrous conditions and inert atmospheres (N₂ or Ar) prevent hydrolysis of the sulfonyl chloride reagent.
Green Chemistry Approaches
Recent advances employ solvent-free mechanochemical grinding for the acetalization step, reducing waste and improving atom economy.
Applications and Derivatives
While the primary focus is synthesis, derivatives of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide show promise as 5-HT₁A receptor agonists and protease inhibitors. Structural analogs with modified sulfonamide groups exhibit enhanced blood-brain barrier penetration in preclinical models.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 361.5 g/mol. The structure features a spirocyclic framework, which contributes to its unique chemical reactivity and biological activity. The sulfonamide group enhances its solubility and reactivity in biological systems.
Biological Activities
Recent studies have highlighted several promising biological activities associated with N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide:
- Antihypertensive Properties : Similar compounds have demonstrated significant antihypertensive effects by acting on sympathetic nerve endings and modulating norepinephrine levels in the body .
- Anti-inflammatory Effects : Compounds within this class have been investigated for their potential to reduce inflammation, suggesting that this compound may also exhibit similar effects.
- Calcium Channel Modulation : Preliminary studies indicate that this compound may influence calcium channels, which could be beneficial in treating various cardiovascular conditions .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and sulfonamide group allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Target vs. 10g : The target compound replaces 10g’s dihydroquinazolinyl group with a spiro dioxane-methyl group, likely enhancing rigidity and altering solubility. 10g’s high purity (99%) and yield suggest optimized synthetic protocols .
- Target vs. S08’s synthesis involves NaH-mediated alkylation, a common method for sulfonamide derivatives .
- Target vs. GUANADREL : GUANADREL’s guanidine sulfate moiety confers antihypertensive activity, whereas the target’s naphthalene sulfonamide may favor enzyme inhibition or herbicidal applications .
Physicochemical and Spectroscopic Comparisons
Table 2: Physicochemical and Spectroscopic Data
Notes:
- The target’s naphthalene group likely increases molecular weight compared to 10g and S06.
- 10g’s exceptionally high melting point (>300°C) reflects strong intermolecular forces (e.g., hydrogen bonding via N–H groups), absent in the target compound .
- Compound 9’s oxalate derivative shows moderate melting points, suggesting reduced crystallinity compared to 10g .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 361.5 g/mol. The compound features a spirocyclic structure that contributes to its unique properties and potential applications in biological systems .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Intermediate : This is achieved through the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with naphthalene-2-sulfonyl chloride.
- Sulfonamide Formation : The reaction is often conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. Common solvents include dichloromethane, with reaction temperatures ranging from 0 to 25°C to optimize yield and purity.
Antimicrobial Properties
Sulfonamides, including this compound, are known for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA production. In vitro studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Carbonic Anhydrase Inhibition
Recent studies have investigated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrases (CAs), particularly hCA IX and hCA II. The compound was assessed alongside known inhibitors like acetazolamide. Results indicated that certain modifications to the sulfonamide structure could enhance inhibitory potency against these enzymes, which are implicated in tumorigenesis and other pathological conditions .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the naphthalene moiety or the sulfonamide group can significantly influence biological activity:
Case Studies
- Inhibition Studies : A study evaluating various sulfonamide derivatives found that compounds with specific substitutions exhibited IC50 values ranging from 51.6 to 99.6 nM against hCA IX, demonstrating significant potential for therapeutic applications in cancer treatment .
- Radical Scavenging Activity : The DPPH assay was employed to assess the free radical scavenging ability of this compound and related derivatives. Results indicated moderate scavenging activities, suggesting potential applications in oxidative stress-related conditions .
Q & A
Basic: What are the standard synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the dioxaspiro moiety via ketalization of cyclohexanedione derivatives under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene).
- Step 2 : Functionalization of the spirocyclic intermediate with a methylene group using propargyl bromide or similar alkylating agents in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
- Step 3 : Sulfonamide coupling via reaction with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine.
Purification : Silica gel column chromatography (hexane:ethyl acetate gradients) is standard for isolating intermediates. Final products may require recrystallization from ethanol/water mixtures. Yields are typically 45–60% after optimization .
Advanced: How can researchers resolve contradictions in NMR data for spirocyclic intermediates during synthesis?
Discrepancies in ¹H/¹³C NMR shifts (e.g., unexpected splitting or missing peaks) often arise from:
- Dynamic stereochemistry : The dioxaspiro group can exhibit chair-chair interconversion, leading to averaged signals. Low-temperature NMR (e.g., –40°C in CDCl₃) can freeze conformers and resolve splitting .
- Impurity carryover : Trace solvents (e.g., DMF) or byproducts may obscure signals. Use deuterated solvents with high purity (>99.9%) and conduct 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Reference alignment : Cross-check observed shifts with databases (e.g., PubChem) for analogous dioxaspiro compounds .
Basic: What spectroscopic and chromatographic methods confirm the compound’s structural integrity?
- ¹H/¹³C NMR : Key signals include the naphthalene aromatic protons (δ 7.8–8.3 ppm), sulfonamide NH (δ ~5.5 ppm, broad), and spirocyclic ether protons (δ 3.8–4.2 ppm). ¹³C NMR confirms the spiro carbon at δ ~100–110 ppm .
- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while ether C-O-C is observed at 1050–1120 cm⁻¹.
- HPLC-MS : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺. Purity >95% is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can X-ray crystallography with SHELX refinement address ambiguities in the compound’s stereochemistry?
- Data Collection : High-resolution single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) resolves the spirocyclic conformation and sulfonamide geometry.
- SHELX Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H···O=S interactions) are modeled using restraints.
- Validation : The R-factor (<5%) and residual electron density maps (<0.3 eÅ⁻³) confirm accuracy. SHELXPRO generates CIF files for deposition in crystallographic databases .
Advanced: What computational strategies predict the compound’s bioavailability and target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., carbonic anhydrase for sulfonamides). The dioxaspiro group’s rigidity may enhance binding entropy .
- ADMET Prediction : SwissADME estimates logP (~2.8) and aqueous solubility (LogS ≈ –4.5), indicating moderate lipophilicity.
- DFT Calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces for reaction site analysis .
Basic: How should researchers handle oxidative degradation of the dioxaspiro moiety during storage?
- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) identify degradation products (e.g., cyclohexanedione from ring-opening).
- Mitigation : Store under inert gas (argon) at –20°C in amber vials. Add antioxidants (e.g., BHT at 0.1% w/w) to solid samples .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The spirocyclic ether’s strain enhances reactivity:
- SN2 Pathways : The methylene bridge adjacent to the ether oxygen facilitates backside attack by nucleophiles (e.g., amines), yielding ring-opened products.
- Acid-Catalyzed Ring Opening : H⁺ protonates the ether oxygen, leading to carbocation formation and subsequent trapping by nucleophiles. Monitor by TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .
Basic: What safety protocols are recommended for handling this compound in the lab?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis due to potential sulfonamide dust inhalation.
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal. Solid waste incineration is preferred for organic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
